1-(4-Chlorobutyl)-4-phenylpiperazine
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Overview
Description
1-(4-Chlorobutyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by a phenyl group attached to a piperazine ring, which is further substituted with a 4-chlorobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutyl)-4-phenylpiperazine can be synthesized through several methods. One common method involves the reaction of 4-chlorobutyl chloride with 4-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobutyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Reduction: The piperazine ring can be reduced to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Phenolic derivatives.
Reduction: Secondary amines.
Scientific Research Applications
1-(4-Chlorobutyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of receptor binding and neurotransmitter activity.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobutyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Chlorobutyl)-4-(2,3-dichlorophenyl)piperazine
- 1-(4-Chlorobutyl)-4-(4-fluorophenyl)piperazine
- 1-(4-Chlorobutyl)-4-(4-bromophenyl)piperazine
Comparison: 1-(4-Chlorobutyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different receptor binding affinities, metabolic stability, and pharmacokinetic profiles. These differences make it a valuable compound for targeted research and development .
Properties
CAS No. |
113272-43-8 |
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Molecular Formula |
C14H21ClN2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-4-phenylpiperazine |
InChI |
InChI=1S/C14H21ClN2/c15-8-4-5-9-16-10-12-17(13-11-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChI Key |
MMMQXXRGZKVQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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